Tyrosyl-methionyl(O)-glycyl-ethylphenylalanine-2-acetylhydrazide
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Overview
Description
EK 399 is a novel enkephalin analog with a potent analgesic effect. It is a small molecule drug that targets opioid receptors, specifically acting as an opioid receptor agonist . This compound has been studied for its potential in treating nervous system diseases, particularly pain .
Preparation Methods
The synthesis of EK 399 involves the formation of the enkephalin analog Tyr-D-Met(O)-Gly-EtPhe-NHNHCOCH3.AcOH . The synthetic route includes the following steps:
Peptide Synthesis: The enkephalin analog is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Oxidation: The methionine residue is oxidized to methionine sulfoxide.
Acetylation: The terminal amine group is acetylated to form the final product.
Chemical Reactions Analysis
EK 399 undergoes several types of chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: The compound can be reduced back to its original form.
Substitution: The acetyl group can be substituted with other functional groups to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are the oxidized or reduced forms of EK 399.
Scientific Research Applications
Chemistry: EK 399 serves as a model compound for studying opioid receptor interactions and the effects of enkephalin analogs.
Biology: It is used in research to understand the mechanisms of pain and analgesia at the molecular level.
Medicine: EK 399 has potential therapeutic applications in treating pain and other nervous system disorders.
Mechanism of Action
EK 399 exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor . It binds to these receptors and mimics the action of endogenous enkephalins, leading to analgesic effects. The compound also interacts with other opioid receptor subtypes, such as delta-opioid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
EK 399 is unique among enkephalin analogs due to its specific structure and potent analgesic effects. Similar compounds include:
Morphine: A well-known opioid receptor agonist with strong analgesic properties.
Ethylketocyclazocine: A kappa-opioid receptor agonist with analgesic effects.
N-allylnormetazocine: Another opioid receptor agonist with distinct pharmacological properties.
Compared to these compounds, EK 399 has a lower potential for psychic dependence and a unique receptor binding profile, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
98849-86-6 |
---|---|
Molecular Formula |
C31H44N6O9S |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
acetic acid;(2R)-N-[2-[[(2S)-1-(2-acetylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]-ethylamino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanamide |
InChI |
InChI=1S/C29H40N6O7S.C2H4O2/c1-4-35(25(29(41)34-33-19(2)36)17-20-8-6-5-7-9-20)26(38)18-31-28(40)24(14-15-43(3)42)32-27(39)23(30)16-21-10-12-22(37)13-11-21;1-2(3)4/h5-13,23-25,37H,4,14-18,30H2,1-3H3,(H,31,40)(H,32,39)(H,33,36)(H,34,41);1H3,(H,3,4)/t23-,24+,25-,43?;/m0./s1 |
InChI Key |
NOOIAQHTLKMMAW-VQCKKKRLSA-N |
Isomeric SMILES |
CCN([C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)C)C(=O)CNC(=O)[C@@H](CCS(=O)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)NNC(=O)C)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
sequence |
YXGF |
Synonyms |
EK 399 EKk-399 Tyr-Met(O)-Gly-EtPhe-NHNHCOCH3 tyrosyl-methionyl(O)-glycyl-ethylphenylalanine-2-acetylhydrazide |
Origin of Product |
United States |
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